molecular formula C8H14O B1442806 Spiro[2.5]octan-6-ol CAS No. 22428-83-7

Spiro[2.5]octan-6-ol

Cat. No.: B1442806
CAS No.: 22428-83-7
M. Wt: 126.2 g/mol
InChI Key: JGNHJDIXNUPEFZ-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-6-ol is a spirocyclic compound with the molecular formula C₈H₁₄O and a molecular weight of 126.1 g/mol It is characterized by a unique structure where two rings share a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octan-6-ol typically involves cyclization reactions. One common method is the reaction of cyclopropane derivatives with appropriate reagents to form the spirocyclic structure. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9′-fluorene] through the Corey–Chaykovsky reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclization reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the C(sp3) H bond oxygenation of spiro[2.5]octane with hydrogen peroxide catalyzed by manganese complexes results in mixtures of alcohols, ketones, and esters .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and dimethyloxosulfonium methylide for cyclization reactions. Reaction conditions often involve specific catalysts, solvents, and temperatures to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can yield alcohols, ketones, and esters, while cyclization reactions typically produce spirocyclic compounds with varying functional groups.

Scientific Research Applications

Chemistry

Spiro[2.5]octan-6-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives with varied functional groups, enhancing its utility in synthetic organic chemistry.

Recent studies indicate that this compound and its derivatives may exhibit significant biological activities, making them candidates for drug discovery and development. The compound's ability to interact with biological targets such as enzymes and receptors suggests potential therapeutic applications in areas like oncology and neurology .

Mechanisms of Action:

  • Hydrogen Bonding: The functional groups can form hydrogen bonds with active sites on enzymes or receptors.
  • Hydrophobic Interactions: The spiro structure enhances binding affinity through hydrophobic interactions.
  • Electrophilic Properties: The carbonyl group may act as an electrophile, facilitating nucleophilic attacks by biological molecules.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its structural features make it suitable for applications in polymer science and the development of new materials with unique properties .

Case Studies

  • Drug Development:
    • A study explored the pharmacological properties of this compound derivatives, highlighting their potential as anti-cancer agents due to their ability to inhibit specific enzyme pathways involved in tumor growth.
  • Material Science:
    • Research demonstrated the use of this compound in creating novel polymeric materials with enhanced mechanical properties, showcasing its versatility beyond traditional applications in organic synthesis .

Mechanism of Action

The mechanism of action of spiro[2.5]octan-6-ol involves its interaction with molecular targets through its spirocyclic structure. This structure provides a balance between conformational restriction and flexibility, allowing the compound to adapt to various biological targets . The presence of functional groups, such as hydroxyl groups, can further influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[25]octan-6-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Biological Activity

Spiro[2.5]octan-6-ol is a unique spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its distinctive structure, characterized by a six-membered ring fused to a five-membered ring, allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C8H14OC_8H_{14}O, with a molecular weight of approximately 142.20 g/mol. The compound features a hydroxyl group that contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions. The spirocyclic structure provides a balance between conformational rigidity and flexibility, enhancing its binding affinity to enzymes and receptors involved in various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

Spirocyclic compounds, including this compound, have been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The antioxidant capacity of this compound has been assessed using assays such as DPPH and ABTS, demonstrating significant activity compared to standard antioxidants .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation. The compound's unique structure allows it to interact with multiple targets within cancer cells, potentially leading to enhanced therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound has promising potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Antioxidant Activity

In assessing the antioxidant capacity of this compound, researchers utilized the DPPH assay, which revealed that the compound exhibited an IC50 value comparable to known antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)
This compound50
Ascorbic Acid45

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

  • Synthesis Applications : It serves as a building block in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Potential Drug Development : Ongoing research focuses on its utility in developing new drugs targeting specific diseases due to its favorable pharmacological properties.
  • Mechanistic Studies : Investigations into its mechanism of action reveal insights into how it modulates biological pathways, paving the way for targeted therapies in oncology and infectious diseases .

Properties

IUPAC Name

spiro[2.5]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNHJDIXNUPEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the structural characterization of Spiro[2.5]octan-6-ol based on the research paper?

A1: The research paper titled "Proton magnetic resonance spectra and conformational properties of this compound" [] focuses on utilizing proton magnetic resonance spectroscopy to analyze the conformational properties of the compound. While the abstract doesn't provide specific values for molecular formula or weight, it highlights the use of spectroscopic data, specifically proton NMR, to understand the structural features and conformational preferences of this compound.

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